molecular formula C14H18N2 B11764084 1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine

1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B11764084
M. Wt: 214.31 g/mol
InChI Key: DXJTYGOLYSDROY-UHFFFAOYSA-N
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Description

1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a prop-2-yn-1-yl group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Phenyl Group: The phenyl group can be introduced via nucleophilic substitution reactions using phenyl halides or through palladium-catalyzed cross-coupling reactions.

    Substitution with Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced through alkylation reactions using propargyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Phenyl halides, propargyl halides, and other electrophiles under basic or catalytic conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives such as ketones or alcohols.

    Reduction Products: Reduced derivatives such as amines or hydrocarbons.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: A similar compound with a phenylethyl group instead of a prop-2-yn-1-yl group.

    4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Another compound with a prop-2-yn-1-yl group but different core structure.

Uniqueness

1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-yn-1-yl group provides additional reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-phenyl-N-prop-2-ynylpiperidin-4-amine

InChI

InChI=1S/C14H18N2/c1-2-10-15-13-8-11-16(12-9-13)14-6-4-3-5-7-14/h1,3-7,13,15H,8-12H2

InChI Key

DXJTYGOLYSDROY-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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